NH2-PEG8-OH

Description

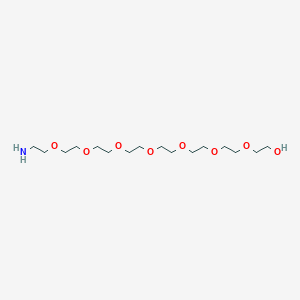

Structure

2D Structure

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35NO8/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h18H,1-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWYLEGXXDZPEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352439-37-3 | |

| Record name | 23-Amino-3,6,9,12,15,18,21-heptaoxatricosan-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352439-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Chemical Transformations of Amino Peg8 Alcohol

Established Synthetic Pathways for Amino-PEG8-alcohol

The synthesis of monodisperse PEG derivatives like Amino-PEG8-alcohol requires precise control over the chain length and the introduction of functional groups. Several strategies have been established to achieve this, often involving a combination of stepwise chain elongation, functional group protection, and interconversion.

Stepwise Etherification Strategies

A fundamental method for constructing oligo(ethylene glycol) chains of a defined length is the iterative Williamson ether synthesis. iwu.edumasterorganicchemistry.com This SN2 reaction involves an alkoxide nucleophile reacting with an alkyl halide or sulfonate. masterorganicchemistry.com To build a PEG8 chain, this reaction can be performed in a stepwise manner, adding ethylene (B1197577) glycol units one or a few at a time. This approach requires one terminus of the growing chain to be protected while the other is a free hydroxyl group, which is then deprotonated to act as the nucleophile for the next addition. The alkylating agent would be a protected ethylene glycol molecule with a good leaving group, such as a tosylate, at the other end. While effective, this solution-phase method can be laborious and require purification at each step to obtain a monodisperse product. wikipedia.org Typical conditions for the Williamson ether synthesis are reaction temperatures between 50 to 100 °C for 1 to 8 hours, with yields in laboratory settings ranging from 50–95%. wikipedia.org

Amine-Protection Strategies

Given the presence of two reactive functional groups, the amine and the alcohol, selective protection is a cornerstone of Amino-PEG8-alcohol synthesis. The amine group is generally more nucleophilic than the hydroxyl group, allowing for its selective protection. youtube.com Common protecting groups for amines include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), which form carbamates with the amine. fishersci.co.ukiris-biotech.de The choice of protecting group is dictated by its stability to subsequent reaction conditions and the orthogonality of its deprotection conditions relative to other protecting groups that might be used for the hydroxyl group.

Two-Step Approach for Amino-Terminated PEGs via Halogenation or Sulfonylation

A prevalent and efficient method for introducing a terminal amine group onto a pre-formed PEG chain involves a two-step process. nih.govgoogle.com The first step is the conversion of the terminal hydroxyl group into a better leaving group. This is typically achieved through sulfonylation, for example, by reacting the PEG-alcohol with tosyl chloride (TsCl) in the presence of a base like triethylamine (B128534) to form a PEG-tosylate. atlantis-press.comgoogle.com Halogenation is another option, but sulfonates are common intermediates. This activation step renders the terminal carbon susceptible to nucleophilic substitution.

Subsequent Amination via Ammonia or Staudinger Reaction

Following the activation of the terminal hydroxyl group, the amination is carried out. One direct method is the reaction with ammonia, although this can sometimes lead to side reactions like hydrolysis of the leaving group back to the alcohol. google.com A more controlled and widely used approach is to first react the PEG-tosylate or halide with sodium azide (B81097) to form a PEG-azide. The azide is then reduced to the primary amine.

The Staudinger reaction is a mild and efficient method for this reduction. wikipedia.orgorganic-chemistry.org It involves the reaction of the organic azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate. wikipedia.org This intermediate is then hydrolyzed with water to yield the desired primary amine and a phosphine oxide byproduct. wikipedia.orgcommonorganicchemistry.com The reaction is generally high-yielding and proceeds under mild conditions, making it suitable for complex molecules. commonorganicchemistry.comalfa-chemistry.com

Protecting Group Chemistry in Amino-PEG8-alcohol Synthesis (e.g., Boc, Fmoc, TBDMS)

Protecting groups are essential for the regioselective synthesis and subsequent derivatization of Amino-PEG8-alcohol.

Boc (tert-butoxycarbonyl): The Boc group is a widely used amine protecting group that is stable to most nucleophiles and bases but is readily cleaved under acidic conditions. organic-chemistry.org The protection is typically carried out using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk Deprotection is achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent such as dichloromethane (B109758) (DCM). fishersci.co.uknih.govcommonorganicchemistry.com The mechanism involves protonation of the carbamate (B1207046) followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine. commonorganicchemistry.com

Fmoc (9-fluorenylmethoxycarbonyl): The Fmoc group is another common amine protecting group, particularly in peptide synthesis. mdpi.com It is stable to acidic conditions but is cleaved by bases, such as piperidine (B6355638) in dimethylformamide (DMF). iris-biotech.deatlantis-press.comnih.gov This orthogonality to the acid-labile Boc group is highly valuable in multi-step syntheses. The deprotection mechanism involves a base-mediated β-elimination. youtube.com

TBDMS (tert-butyldimethylsilyl): The TBDMS group is a common protecting group for alcohols, forming a silyl (B83357) ether. organic-chemistry.org It is generally stable to a wide range of reaction conditions but can be cleaved by fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. iwu.eduorganic-chemistry.org The selective deprotection of a TBDMS ether in the presence of a Boc-protected amine is possible using specific reagents like iron(III) tosylate, which does not affect the Boc group. iwu.edu

The following table summarizes the protecting groups and their common deprotection conditions:

| Protecting Group | Functional Group Protected | Common Deprotection Reagents | Deprotection Conditions |

|---|---|---|---|

| Boc | Amine | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Acidic conditions, typically in DCM at room temperature. fishersci.co.ukcommonorganicchemistry.com |

| Fmoc | Amine | Piperidine | Basic conditions, typically 20% piperidine in DMF. iris-biotech.denih.gov |

| TBDMS | Alcohol | Tetrabutylammonium fluoride (TBAF), Iron(III) tosylate, Acidic conditions | Fluoride source or acidic conditions. iwu.eduorganic-chemistry.org |

Derivatization of Terminal Functional Groups

The bifunctional nature of Amino-PEG8-alcohol allows for a wide range of chemical transformations at either the amino or the hydroxyl terminus, enabling its use as a versatile linker. commonorganicchemistry.com

The primary amine group is nucleophilic and can react with various electrophiles. Common derivatizations include:

Acylation: Reaction with carboxylic acids (often activated as NHS esters) or acyl chlorides to form stable amide bonds. nih.gov

Alkylation: Reaction with alkyl halides.

Reaction with Isocyanates: Formation of urea (B33335) derivatives. researchgate.net

Reaction with Aldehydes and Ketones: Formation of imines via nucleophilic addition, which can be subsequently reduced to secondary amines.

The terminal hydroxyl group can also be derivatized through several reactions:

Esterification: Reaction with acyl chlorides or carboxylic acids to form esters. chemguide.co.uklibretexts.org

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis).

Reaction with Isocyanates: Formation of carbamate (urethane) linkages. nih.gov

The following table provides examples of derivatization reactions for the terminal functional groups of Amino-PEG8-alcohol:

| Terminal Group | Reagent Class | Resulting Linkage | Product Class |

|---|---|---|---|

| Amino (-NH₂) | Acyl Chloride (R-COCl) | Amide (-NH-CO-R) | N-Acyl Amino-PEG8-alcohol |

| Amino (-NH₂) | Activated Ester (e.g., NHS ester) | Amide (-NH-CO-R) | N-Acyl Amino-PEG8-alcohol |

| Amino (-NH₂) | Isocyanate (R-NCO) | Urea (-NH-CO-NH-R) | Urea-linked PEG8-alcohol derivative |

| Amino (-NH₂) | Chloroformate (R-O-CO-Cl) | Carbamate (-NH-CO-O-R) | Carbamate-linked PEG8-alcohol derivative researchgate.net |

| Hydroxyl (-OH) | Acyl Chloride (R-COCl) | Ester (-O-CO-R) | Amino-PEG8-ester chemguide.co.uk |

| Hydroxyl (-OH) | Isocyanate (R-NCO) | Carbamate (-O-CO-NH-R) | Amino-PEG8-carbamate nih.gov |

Reactions Involving the Amine Group (NH2)

The terminal primary amine group of Amino-PEG8-alcohol is a versatile nucleophile that readily participates in several key chemical reactions. broadpharm.comcd-bioparticles.netbroadpharm.com

The primary amine of Amino-PEG8-alcohol can be acylated by carboxylic acids to form a stable amide bond. This reaction typically requires the use of a coupling agent to activate the carboxylic acid. broadpharm.comgoogle.combroadpharm.com Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often used in conjunction with an additive such as N-hydroxysuccinimide (NHS) to increase efficiency and form a more stable intermediate. broadpharm.comresearchgate.net The reaction is typically carried out in anhydrous organic solvents like Dimethylformamide (DMF), Dichloromethane (DCM), or Dimethyl sulfoxide (B87167) (DMSO). broadpharm.comresearchgate.net The direct condensation of amines and carboxylic acids without a catalyst is possible but generally requires high temperatures (above 160°C). mdpi.com

Table 1: Typical Conditions for EDC/NHS-Mediated Amidation

| Parameter | Condition | Purpose |

|---|---|---|

| Reagents | Carboxylic Acid, Amino-PEG8-alcohol, EDC, NHS | Formation of amide bond |

| Solvent | Anhydrous DMF, DCM, or DMSO | To dissolve reactants and facilitate reaction |

| Stoichiometry | Typically a slight excess of the amine and coupling agents | To drive the reaction to completion |

| Temperature | Room Temperature | Mild conditions to preserve sensitive functional groups |

| pH (if aqueous) | pH 7-9 for the coupling step | To ensure the amine is deprotonated and nucleophilic |

| Duration | 3-24 hours | Varies based on the specific substrates |

This table presents generalized conditions for EDC/NHS amidation reactions. broadpharm.comwindows.net

N-hydroxysuccinimide (NHS) esters are highly efficient amine-reactive reagents that react with the primary amine of Amino-PEG8-alcohol to form a stable amide linkage. broadpharm.combiochempeg.com This reaction is one of the most common strategies for bioconjugation. biochempeg.com The reaction proceeds efficiently in a pH range of 7 to 9, where the primary amine is sufficiently deprotonated to act as a nucleophile. windows.net The NHS group is an excellent leaving group, facilitating the acylation. These reactions are typically performed in buffers like phosphate-buffered saline (PBS) or in organic solvents like DMF or DMSO. broadpharm.comwindows.net It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the intended reaction. windows.net

The primary amine of Amino-PEG8-alcohol can react with carbonyl compounds, specifically aldehydes and ketones, in a nucleophilic addition reaction. broadpharm.comcd-bioparticles.netbroadpharm.com This reaction forms an unstable carbinolamine intermediate, which can then dehydrate to form a C=N double bond.

Reactions Involving the Hydroxyl Group (OH)

The terminal hydroxyl group on Amino-PEG8-alcohol provides another site for chemical modification, allowing for the synthesis of diverse bifunctional molecules. broadpharm.comcd-bioparticles.net

The primary hydroxyl group can react with carboxylic acids or their activated derivatives (like acyl chlorides or acid anhydrides) to form an ester linkage. libretexts.org When reacting directly with a carboxylic acid, an acid catalyst and heat are typically required, and the reaction is reversible. libretexts.org The use of more reactive acyl chlorides or anhydrides allows the reaction to proceed under milder conditions. This reactivity allows for the attachment of various moieties to the hydroxyl end of the PEG linker, further expanding its utility in constructing complex molecular architectures.

Etherification Reactions

The terminal hydroxyl group of Amino-PEG8-alcohol can undergo etherification to form an ether linkage. A prevalent method for this transformation is the Williamson ether synthesis. nih.govmasterorganicchemistry.com This reaction generally involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then reacts with an alkyl halide (or another substrate with a good leaving group) in a nucleophilic substitution (SN2) reaction. masterorganicchemistry.com

For Amino-PEG8-alcohol, the reaction would proceed as follows:

Protection of the Amino Group : To prevent side reactions, the primary amine is typically first protected with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) group.

Deprotonation : The protected Amino-PEG8-alcohol is treated with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), to deprotonate the terminal hydroxyl group and form the corresponding alkoxide. nih.gov

Nucleophilic Substitution : The resulting alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the desired ether.

The Williamson ether synthesis has been effectively used for PEG chains, sometimes employing phase-transfer catalysts to improve reaction efficiency, especially in two-phase systems. jst.go.jp However, challenges can include competing elimination reactions with secondary or tertiary alkyl halides and potential depolymerization of the PEG chain under harsh basic conditions. nih.govmasterorganicchemistry.com The use of solid-phase synthesis, where the PEG chain is built stepwise on a resin, can also utilize Williamson ether formation for chain extension. nih.govucl.ac.uk

Substitution with Other Reactive Functional Groups (e.g., carboxylic acids, thiols, alkynes, azides, tosyl)

The terminal hydroxyl group of Amino-PEG8-alcohol is a key site for chemical modification, allowing its conversion into a variety of other reactive functional groups. This versatility is crucial for its use as a heterobifunctional linker. The primary amino group also offers a reactive site, but transformations of the hydroxyl end are often the focus for creating diverse linkers. axispharm.com A common strategy involves a two-step process: first converting the alcohol into a better leaving group, followed by nucleophilic substitution.

Activation of the Hydroxyl Group: A primary and highly effective method to activate the hydroxyl group is to convert it into a sulfonate ester, such as a tosylate or mesylate. masterorganicchemistry.com Reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine yields the corresponding PEG-tosylate or PEG-mesylate. masterorganicchemistry.comnih.gov These sulfonate groups are excellent leaving groups, facilitating subsequent substitution reactions. nanosoftpolymers.combroadpharm.comcreativepegworks.com

Common Substitution Reactions:

| Target Functional Group | Reagent/Method | Description |

| Tosyl | p-Toluenesulfonyl chloride (TsCl) | Converts the hydroxyl group into a tosylate (-OTs), an excellent leaving group for subsequent SN2 reactions. masterorganicchemistry.comresearchgate.net |

| Azide | Sodium azide (NaN3) | The tosylated or mesylated PEG reacts with sodium azide to yield an azido-terminated PEG. This is a key functional group for copper-catalyzed or strain-promoted "click chemistry". researchgate.netnih.gov |

| Alkyne | Alkyne-containing halide | The tosylated PEG can react with an acetylide nucleophile. Alternatively, alkyne functionality can be introduced using specific building blocks. nih.govresearchgate.net |

| Thiol | Sodium hydrosulfide (B80085) (NaSH) or Thioacetate (B1230152) | The tosylate can be displaced by a hydrosulfide ion. A common route involves substitution with potassium thioacetate followed by hydrolysis to yield the free thiol (-SH). |

| Carboxylic Acid | Chloroacetic acid | The alkoxide of the PEG-alcohol can react with chloroacetic acid or its esters, followed by hydrolysis, to form a carboxymethyl-PEG derivative. researchgate.net This is an alternative to direct oxidation. |

These transformations equip the Amino-PEG8-alcohol scaffold with a wide range of functionalities for specific conjugation chemistries, such as attaching it to biomolecules or surfaces.

Oxidation to Aldehydes or Carboxylic Acids

The primary alcohol of Amino-PEG8-alcohol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the chosen reagents and reaction conditions. chemguide.co.uk This transformation is fundamental for introducing carbonyl or carboxyl functionalities, which are widely used in bioconjugation.

Oxidation to Carboxylic Acids: Strong oxidizing agents will typically convert the primary alcohol directly to a carboxylic acid. The reaction often proceeds through an intermediate aldehyde, which is rapidly oxidized further. libretexts.org

Chromium-based reagents : Jones reagent (CrO3 in aqueous sulfuric acid and acetone) is a classic and potent oxidizing agent for this purpose. researchgate.net Potassium dichromate (K2Cr2O7) in acidic solution is also commonly used, where the alcohol is heated under reflux with an excess of the oxidant to ensure complete conversion to the carboxylic acid. chemguide.co.uklibretexts.org

Potassium permanganate (B83412) (KMnO4) : In alkaline solutions, KMnO4 is a very efficient reagent for oxidizing primary alcohols to carboxylic acids, though it can sometimes lead to cleavage of the PEG chain. researchgate.net

TEMPO-mediated oxidation : A milder and more selective method involves using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl). researchgate.net A two-step, one-pot procedure where the alcohol is first oxidized with TEMPO/NaOCl and then further oxidized with sodium chlorite (B76162) (NaClO2) provides high yields under conditions compatible with sensitive functional groups. researchgate.netnih.gov

Oxidation to Aldehydes: To stop the oxidation at the aldehyde stage, milder and more controlled conditions are necessary to prevent overoxidation to the carboxylic acid.

Pyridinium chlorochromate (PCC) : PCC is a well-known reagent that selectively oxidizes primary alcohols to aldehydes. The reaction is typically carried out in an anhydrous solvent like dichloromethane (DCM).

Dess-Martin Periodinane (DMP) : This is another mild and highly efficient reagent for oxidizing primary alcohols to aldehydes with high yields and minimal side reactions.

The choice of oxidant depends on the desired final functional group and the presence of other sensitive groups in the molecule.

| Desired Product | Reagent(s) | Typical Conditions |

| Carboxylic Acid | Potassium Dichromate (K2Cr2O7) / H2SO4 | Heat under reflux with excess oxidant. libretexts.org |

| Carboxylic Acid | Jones Reagent (CrO3 / H2SO4) | Acetone solvent, room temperature. researchgate.net |

| Carboxylic Acid | TEMPO / NaOCl / NaClO2 | Two-step, one-pot reaction in a biphasic system (e.g., CH2Cl2/H2O). nih.gov |

| Aldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous CH2Cl2, room temperature. |

| Aldehyde | Dess-Martin Periodinane (DMP) | CH2Cl2, room temperature. |

Purification and Characterization Techniques Relevant to Amino-PEG8-alcohol and its Derivatives

The successful synthesis of Amino-PEG8-alcohol derivatives requires robust purification and characterization methods to ensure the purity and verify the chemical structure of the final products.

Chromatographic Methods for Purification (e.g., Size Exclusion Chromatography, Ion Exchange Chromatography, Reversed-Phase HPLC)

Chromatography is the primary tool for purifying Amino-PEG8-alcohol and its derivatives from reaction mixtures, separating them from starting materials, reagents, and byproducts.

| Chromatographic Method | Principle of Separation | Application for Amino-PEG8-alcohol Derivatives |

| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume (molecular size). Larger molecules elute first. | Effective for removing small molecule reagents or separating PEGylated proteins from unreacted (and much smaller) PEG linkers. chromatographyonline.comresearchgate.net It can also resolve species with different numbers of attached PEG chains (e.g., mono- vs. di-PEGylated). chromatographyonline.com |

| Ion Exchange Chromatography (IEX) | Separation based on net surface charge. Molecules bind to an oppositely charged stationary phase and are eluted by increasing the salt concentration or changing the pH. fredhutch.org | Highly effective for purifying compounds containing the amino group of Amino-PEG8-alcohol, which is protonated at neutral or acidic pH. It can separate charged PEG derivatives from neutral ones (like the starting PEG-diol) or from species where the charge has been modified. researchgate.netresearchgate.netnih.gov |

| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. Nonpolar molecules interact more strongly with the nonpolar stationary phase (e.g., C18, C4) and are eluted by increasing the proportion of organic solvent in the mobile phase. | A powerful analytical and preparative tool. It can separate PEG derivatives based on changes in polarity caused by the addition of different functional groups. It is sensitive enough to separate PEG chains of different lengths. lcms.cznih.govmdpi.com |

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for confirming the identity and assessing the purity of synthesized Amino-PEG8-alcohol derivatives.

| Spectroscopic Technique | Information Provided | Application for Amino-PEG8-alcohol Derivatives |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure, connectivity of atoms, and purity. 1H NMR is most common. | Essential for confirming successful functionalization. The appearance of new signals or shifts in existing signals corresponding to the terminal groups confirms the chemical transformation. The large signal from the repeating -(CH2CH2O)- units of the PEG backbone is a characteristic feature in the 1H NMR spectrum (~3.6 ppm). nih.govnih.gov |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound with high accuracy, confirming its identity and the success of a conjugation reaction. ESI-MS and MALDI-TOF are commonly used. | Crucial for verifying the mass of the final product. For discrete PEGs like Amino-PEG8-alcohol, MS provides a clear molecular ion peak. For its conjugates, the mass increase corresponds to the attached molecule. nih.govenovatia.comnih.govacs.org |

Applications of Amino Peg8 Alcohol in Bioconjugation and Biofunctionalization

Strategies for Bioconjugation with Biomolecules

Amino-PEG8-alcohol serves as a heterobifunctional linker, enabling the covalent attachment of various molecules. axispharm.comaxispharm.com The primary amino group provides a reactive site for coupling with biomolecules, while the terminal hydroxyl group can be used for further modifications or to enhance solubility. axispharm.combroadpharm.com The amine group is nucleophilic and can react with electrophilic groups on target biomolecules, such as carboxylic acids, activated esters (e.g., N-hydroxysuccinimide esters), and carbonyls (aldehydes and ketones). broadpharm.combroadpharm.com These reactions form stable covalent bonds, securely linking the PEG spacer to the molecule of interest.

Protein-Polymer Conjugates

The covalent attachment of polymers like Amino-PEG8-alcohol to proteins, a process known as PEGylation, is a widely used strategy to create protein-polymer conjugates with improved therapeutic and biotechnological potential. mdpi.comnih.gov This modification can enhance the protein's properties without significantly altering its native structure and function. mdpi.com

A primary application of conjugating Amino-PEG8-alcohol to proteins is the enhancement of their stability and solubility. axispharm.comnih.gov The PEG chain's high affinity for water molecules creates a hydrophilic cloud around the protein, which can increase its solubility and protect it from aggregation. mdpi.com This modification has been shown to improve a protein's resistance to proteolytic degradation, as well as its thermal and chemical stability. mdpi.comnih.gov The increased hydrodynamic volume of the PEGylated protein can also reduce renal clearance, prolonging its circulation time in vivo. biopharminternational.com

| Property Enhanced | Mechanism of Action by Amino-PEG8-alcohol Conjugation | Reference |

| Solubility | The hydrophilic ethylene (B1197577) glycol chain increases the overall solubility of the protein in aqueous solutions. | axispharm.combroadpharm.com |

| Stability | The PEG chain provides a protective layer, shielding the protein from proteases and reducing aggregation. | mdpi.comnih.gov |

| Reduced Immunogenicity | The PEG linker can mask antigenic epitopes on the protein surface, diminishing immune responses. | nih.gov |

Achieving site-specific PEGylation is crucial to avoid the loss of a protein's biological activity that can result from random conjugation. nih.gov The N-terminal α-amino group of a protein offers a unique site for modification. Due to its lower pKa (typically around 7.8) compared to the ε-amino group of lysine (B10760008) residues (pKa ≈ 10.5), the N-terminus can be selectively targeted. biopharminternational.comnih.gov

One common strategy involves the conversion of the amino group of Amino-PEG8-alcohol into a reactive aldehyde. This PEG-aldehyde can then react with the N-terminal amine of a protein under mildly acidic conditions (pH 5-7). biopharminternational.comjenkemusa.com At this pH, the lysine side chains are predominantly protonated and thus less reactive, allowing for preferential conjugation at the N-terminus. biopharminternational.com This reaction forms a Schiff base, which is then reduced to a stable secondary amine linkage using a reducing agent like sodium cyanoborohydride. biopharminternational.com

Illustrative Reaction Scheme for N-Terminal PEGylation:

Activation of Amino-PEG8-alcohol: The terminal amine is converted to an aldehyde.

Conjugation to Protein: The PEG-aldehyde reacts with the N-terminal α-amine of the protein at a controlled pH.

Reduction: The resulting imine bond is reduced to a stable secondary amine.

Lysine residues are abundant on the surface of most proteins, making their primary amino groups common targets for PEGylation. nih.govnih.gov The amino group of Amino-PEG8-alcohol can be activated, for example, by conversion to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with the ε-amino groups of lysine residues under mild alkaline conditions (pH 8-9). mdpi.comnih.gov However, this approach often leads to a heterogeneous mixture of PEGylated products with varying numbers of PEG chains attached at different lysine sites, which can impact the protein's activity. nih.govnih.gov Control over the reaction stoichiometry and conditions is essential to manage the degree of PEGylation. nih.gov

| Parameter | Condition | Outcome | Reference |

| pH | 8.0 - 9.5 | Favors reaction with lysine ε-amino groups. | mdpi.com |

| Molar Ratio (PEG:Protein) | Increasing ratio | Higher degree of PEGylation. | nih.gov |

| Reaction Time | Longer duration | Increased product formation, potentially more heterogeneity. | nih.gov |

For more precise control over the conjugation site, cysteine residues can be targeted. Cysteine is a relatively rare amino acid, and its thiol group has unique reactivity. biopharminternational.comnih.gov If a protein does not have a free, surface-exposed cysteine, one can be introduced at a specific site via genetic engineering. nih.govnih.gov

While Amino-PEG8-alcohol itself does not directly react with thiols, its amino group can be used to attach a thiol-reactive functional group, such as a maleimide (B117702) or a vinyl sulfone. biopharminternational.com The resulting PEG derivative can then be selectively conjugated to the cysteine residue on the protein surface, yielding a homogeneously modified protein. nih.govnih.gov This strategy is particularly valuable when modification at the N-terminus or lysine residues would compromise the protein's function. nih.gov

Peptide Modifications

Similar to proteins, peptides can be modified with Amino-PEG8-alcohol to enhance their therapeutic properties. PEGylation can significantly improve the solubility of hydrophobic peptides, a common challenge in their formulation and delivery. nih.gov It also protects peptides from enzymatic degradation, thereby increasing their stability and circulation half-life. researchgate.net The conjugation strategies are analogous to those used for proteins, targeting the N-terminal amine or the side chains of reactive amino acids like lysine. The discrete length of the PEG8 chain allows for precise control over the modification, leading to a well-defined and homogeneous product. broadpharm.com

Nucleic Acid Conjugation

The functional groups of Amino-PEG8-alcohol are also suitable for the modification of nucleic acids, including DNA and RNA oligonucleotides. axispharm.comaxispharm.com The amino group can be used to couple the PEG linker to modified oligonucleotides, for example, at a 5'- or 3'-terminus that has been functionalized with a carboxyl group. This process enables the attachment of various payloads to the nucleic acid, such as fluorescent dyes for detection in hybridization assays or functional molecules for therapeutic applications. The PEG chain serves to improve the solubility and pharmacokinetic properties of the resulting nucleic acid conjugate. axispharm.com

Conjugation with Oligosaccharides and Lipids

The versatility of Amino-PEG8-alcohol extends to conjugation with other important classes of biomolecules like oligosaccharides and lipids. Lipids are fundamental components of drug delivery systems such as liposomes and lipid nanoparticles (LNPs). Amino-PEG8-alcohol can be incorporated into these structures; for instance, its hydroxyl group can be esterified with a fatty acid to form a lipid-PEG conjugate, with the amino group exposed on the surface for further functionalization. This is a common strategy in creating targeted drug delivery vehicles. myskinrecipes.com Similarly, the linker can be attached to reactive sites on oligosaccharides to create glycoconjugates, which are important in studying carbohydrate-mediated biological recognition processes.

Role in Nanoparticle Surface Modification and Functionalization

Amino-PEG8-alcohol plays a critical role in the surface engineering of nanoparticles for biomedical applications. axispharm.commyskinrecipes.com The process of attaching PEG chains, known as PEGylation, is a gold-standard technique for improving the performance of nanomedicines. nih.gov

Increasing Biocompatibility and Reducing Toxicity of Nanoparticles

When nanoparticles are introduced into biological systems, they are often recognized as foreign entities by the immune system, leading to rapid clearance by the mononuclear phagocyte system (MPS). nih.gov Modifying the surface of nanoparticles with Amino-PEG8-alcohol creates a hydrophilic, flexible PEG layer. nih.gov This PEG shield sterically hinders the adsorption of opsonin proteins from the bloodstream, a key step that flags nanoparticles for phagocytic uptake. nih.gov By preventing opsonization, PEGylation reduces immunogenicity and significantly prolongs the systemic circulation time of the nanoparticles. nih.govmdpi.com This enhanced biocompatibility allows the nanoparticles more time to reach their intended target tissue. axispharm.com

Modifying Surface Properties for Targeted Delivery

Beyond improving biocompatibility, Amino-PEG8-alcohol provides a chemical handle for active targeting. axispharm.comnih.gov The nanoparticle core can be coated with the linker, orienting the terminal amino groups towards the exterior. researchgate.net These exposed amine functionalities serve as reactive sites for the covalent attachment of targeting ligands, such as antibodies, peptides, or small molecules that bind to specific receptors overexpressed on the surface of target cells, like cancer cells. axispharm.comnih.gov For example, the amine group can be reacted with an activated NHS ester of a targeting ligand to form a stable conjugate. researchgate.net This surface functionalization transforms a passive delivery system into an active, targeted one, enhancing drug accumulation at the desired site and improving therapeutic efficacy. rsc.org

| Application Area | Role of Amino-PEG8-alcohol | Outcome |

| Biocompatibility | Forms a hydrophilic PEG shield on the nanoparticle surface. nih.gov | Reduces protein opsonization, decreases immunogenicity, and prolongs circulation time. nih.gov |

| Targeted Delivery | Provides a terminal amine group for covalent attachment of targeting ligands. axispharm.comresearchgate.net | Actively directs nanoparticles to specific cells or tissues, increasing therapeutic efficacy. nih.govrsc.org |

Colloidal Stability and Protein Corona Formation

When nanoparticles or bioconjugates are introduced into biological fluids, proteins rapidly adsorb to their surface, forming a layer known as the "protein corona". nih.govnih.gov This corona alters the particle's original identity and can trigger recognition by the immune system, leading to rapid clearance and reduced efficacy. nih.gov Furthermore, these interactions can affect the colloidal stability of the particles, causing them to aggregate. rsc.org

The use of PEG linkers, such as those derived from Amino-PEG8-alcohol, is a primary strategy to mitigate these effects. By grafting these hydrophilic polymer chains onto a surface, a hydrated layer is formed that sterically hinders the adsorption of proteins. nih.gov This is often referred to as a "stealth" effect. nih.gov

Key Research Findings:

Reduced Protein Adsorption: The PEG chain provides a protective layer that reduces the extent of protein corona formation on nanoparticles. nih.gov This helps maintain the intended biological function of the nanoparticle or bioconjugate.

Enhanced Colloidal Stability: The protein corona can impact the stability of nanoparticles in solutions with high ionic strength. rsc.org PEGylation helps prevent aggregation and maintain the monodispersity of the conjugate in biological media. adcreview.com

Modulation of Immune Response: By minimizing the binding of opsonin proteins, which are proteins that mark particles for clearance by phagocytic cells, PEGylation can help bioconjugates evade the innate immune system. nih.gov This can lead to significantly longer circulation times in the bloodstream.

Influence of PEG Density and Length: The effectiveness of the stealth effect is dependent on the length and grafting density of the PEG chains. nih.gov There is an optimal balance to be achieved; the chains must be long and dense enough to prevent protein binding but not so long as to interfere with the molecule's therapeutic action. nih.gov

Influence on Cellular Uptake and Tissue Penetration

The incorporation of a PEG8 linker influences how a bioconjugate interacts with cells and moves through tissues. The primary mechanism is through the modulation of the conjugate's physicochemical properties, such as its size, solubility, and interaction with the biological environment.

Prolonged Circulation Half-Life: By reducing protein corona formation and subsequent immune clearance, PEGylation significantly extends the half-life of bioconjugates in the bloodstream. mdpi.comsinopeg.com This increased circulation time enhances the probability of the conjugate reaching its target tissue.

Optimization of Uptake: While PEGylation is beneficial for circulation, it can also present challenges. An excessively long or dense PEG layer can sometimes hinder the binding of the conjugate to its target receptor on the cell surface or slow its internalization into the cell. nih.govmdpi.com Research has shown a trade-off where increasing PEG molecular weight can prolong half-life but also reduce cytotoxic activity, underscoring the need to optimize linker length. mdpi.com The PEG8 length often represents a balance, providing sufficient hydrophilicity and stability without excessively masking the therapeutic component. nih.govaacrjournals.org

Development of Advanced Linker Systems

Amino-PEG8-alcohol serves as a fundamental building block in the creation of sophisticated linker systems designed to connect different functional molecules, thereby creating novel therapeutics with enhanced properties.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the cell-killing power of a potent cytotoxic drug. The linker connecting these two components is critical to the ADC's stability, efficacy, and pharmacokinetic profile. adcreview.com

The essential function of the linker in an ADC is to stably attach the cytotoxic payload to the antibody while it circulates in the bloodstream. This prevents the premature release of the toxic drug, which could otherwise harm healthy cells. Upon binding to the target antigen on a cancer cell and subsequent internalization, the linker is designed to release the cytotoxic agent, leading to targeted cell death.

The length of the PEG linker is a critical parameter that must be fine-tuned to achieve an optimal therapeutic profile. biochempeg.com Research has demonstrated that linker length directly impacts the ADC's pharmacokinetics, stability, and potency. nih.govnih.gov

A pivotal study on glucuronide-MMAE linkers investigated the effect of varying PEG side-chain lengths on ADC performance. The findings revealed a clear relationship between the number of ethylene oxide units and the rate at which the ADC was cleared from plasma. Longer PEG chains resulted in slower clearance, but a threshold effect was observed.

Research Findings on PEG Linker Length and ADC Clearance

| PEG Chain Length | Impact on ADC Plasma Clearance | Key Observation |

|---|---|---|

| Shorter PEGs | Faster Clearance | Suboptimal in vivo performance due to rapid elimination. nih.govaacrjournals.org |

| PEG8 | Slower Clearance | Identified as a threshold length beyond which further increases in PEG size did not significantly impact clearance. nih.govaacrjournals.org |

Data sourced from studies on PEGylated glucuronide-MMAE linkers. nih.govaacrjournals.org

This research highlights that a PEG8 linker is sufficient to mitigate the rapid clearance often seen with highly loaded, hydrophobic ADCs. nih.govaacrjournals.org This optimization allows for the development of ADCs with a high DAR (e.g., 8), which can deliver a greater concentration of the cytotoxic drug to the target cell. adcreview.comaacrjournals.org In clinical development, a PEG8 spacer has been incorporated into several ADC candidates specifically to enhance the solubility of the linker-payload complex. rsc.org The attachment point on the antibody is also crucial, as conjugation at sites with greater steric hindrance can improve ADC stability. biochempeg.com

PROTAC Linkers

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's own protein disposal system (the ubiquitin-proteasome system) to destroy specific disease-causing proteins. precisepeg.com A PROTAC consists of two ligands—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—joined by a chemical linker. precisepeg.commedchemexpress.com

The linker is not merely a spacer but a critical component that influences the PROTAC's efficacy. precisepeg.com Its length, flexibility, and composition affect the formation of the key ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the molecule's cell permeability and solubility. precisepeg.com

PEG-based linkers, including Amino-PEG8-alcohol and its derivatives, are frequently used in PROTAC design. medchemexpress.comglpbio.commedchemexpress.com The hydrophilicity of the PEG chain improves the often-poor water solubility of the complex PROTAC molecule, which can enhance its biological utility. precisepeg.com Optimizing the linker length is a crucial step in PROTAC development, as even minor changes can significantly impact degradation efficiency. precisepeg.com The PEG8 length provides a flexible and hydrophilic spacer that has been successfully incorporated into the synthesis of effective PROTACs. medchemexpress.commedchemexpress.com

Click Chemistry Reagents

Amino-PEG8-alcohol serves as a versatile precursor for the synthesis of a variety of click chemistry reagents. The orthogonal reactivity of its terminal amino and hydroxyl groups allows for their selective conversion into azide (B81097) or alkyne functionalities, the cornerstones of click chemistry. nih.govnih.gov These tailored PEG linkers are instrumental in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), facilitating the efficient and specific conjugation of biomolecules. biochempeg.comnih.govmagtech.com.cn

The synthesis of these click chemistry reagents typically involves the chemical modification of either the amino or the hydroxyl group of Amino-PEG8-alcohol. For instance, the hydroxyl group can be converted to an azide, yielding an amino-PEG8-azide linker. chemicalbook.com This derivative can then react with an alkyne-containing molecule. Conversely, the amino group can be protected while the hydroxyl group is modified to introduce an alkyne, or vice-versa, to generate a variety of heterobifunctional linkers suitable for specific bioconjugation strategies. nih.govnih.gov

These Amino-PEG8-alcohol-derived linkers are particularly valuable in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where precise linking of a targeting moiety to a therapeutic payload is crucial. medchemexpress.comglpbio.comnih.gov The PEG8 spacer offers optimal length and flexibility, influencing the stability and efficacy of the final conjugate. nih.gov

Below are interactive data tables summarizing the synthesis of representative click chemistry reagents derived from PEG-alcohols and their applications.

Table 1: Synthesis of Heterobifunctional PEG Linkers for Click Chemistry

| Starting Material | Reagents and Conditions | Product | Functional Groups | Application | Reference(s) |

| HO-PEG-OH | a) Propargyl bromide, NaH, THF; b) MsCl, Et3N, DCM; c) NaN3, DMF | N3-PEG-Alkyne | Azide, Alkyne | General click chemistry | nih.govnih.gov |

| HO-PEG-OH | a) Propargyl bromide, NaH, THF; b) 4-nitrophenyl chloroformate, pyridine (B92270), MeCN | Alkyne-PEG-PNPC | Alkyne, p-nitrophenyl carbonate | Amine-reactive conjugation | nih.govnih.gov |

| Amino-PEG-OH | a) Boc protection of amine; b) Mesylation of hydroxyl; c) Azide substitution | Boc-NH-PEG-N3 | Protected Amine, Azide | Sequential conjugation | researchgate.net |

| Amino-PEG-OH | a) Fmoc protection of amine; b) Propargylation of hydroxyl | Fmoc-NH-PEG-Alkyne | Protected Amine, Alkyne | Solid-phase synthesis | nih.gov |

Table 2: Applications of Amino-PEG8-Alcohol Derived Click Chemistry Reagents in Bioconjugation

| Application Area | Click Reaction Type | Conjugated Molecules | Research Finding | Reference(s) |

| Targeted Drug Delivery | CuAAC | Integrin-targeting peptide (cRGDfK) and a fluorescent probe | Efficient synthesis of a peptide-linker-probe conjugate for tumor targeting studies. | nih.govnih.gov |

| Protein PEGylation | CuAAC | Interferon β-1b (IFNb) with a propargyl-PEG | Site-specific PEGylation of IFNb, leading to increased in vivo efficacy. | nih.govacs.org |

| PROTAC Development | CuAAC | BRD4 ligand and E3 ligase ligand | Systematic variation of linker length using PEG motifs to optimize PROTAC efficiency. | nih.gov |

| Biosensor Development | SPAAC | Antibody to a nanoparticle surface | Covalent immobilization of antibodies on sensor surfaces for diagnostic applications. | nih.govdoaj.org |

| Live Cell Imaging | SPAAC | Biomolecules on living cells | Catalyst-free modification of biomolecules in a biological environment with no apparent toxicity. | nih.gov |

Advanced Research Perspectives and Emerging Applications

Amino-PEG8-alcohol in Drug Delivery Systems (DDS)

The unique properties of Amino-PEG8-alcohol, a bifunctional molecule featuring a terminal amino group and a hydroxyl group separated by a flexible eight-unit polyethylene (B3416737) glycol (PEG) spacer, have positioned it as a valuable tool in the advanced design of drug delivery systems (DDS). cd-bioparticles.netnih.gov Its hydrophilic PEG chain enhances aqueous solubility and biocompatibility, while the reactive terminal groups allow for conjugation to various molecules, including drugs, targeting ligands, and other polymers. cd-bioparticles.netresearchgate.net These characteristics are instrumental in overcoming significant challenges in drug formulation and delivery.

Enhancing Solubility and Bioavailability of Hydrophobic Drugs

A primary obstacle in the development of new pharmaceuticals is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). nih.gov This low solubility can lead to inadequate dissolution in physiological fluids and, consequently, poor bioavailability. Amino-PEG8-alcohol offers a promising strategy to mitigate this issue. The hydrophilic nature of the eight-unit PEG chain can significantly increase the water solubility of hydrophobic drugs when conjugated to them. cd-bioparticles.netresearchgate.net

Table 1: Comparison of Solubility Enhancement Strategies for Hydrophobic Drugs

| Strategy | Mechanism | Example Drug | Reference |

| PEGylation (e.g., with Amino-PEG8-alcohol) | Covalent attachment of a hydrophilic PEG chain to the drug molecule, increasing its overall polarity and disrupting its crystal lattice. | Paclitaxel | nih.govnih.gov |

| Micellar Solubilization | Encapsulation of the hydrophobic drug within the core of self-assembled micelles formed by amphiphilic polymers. | Paclitaxel | nih.gov |

| Use of Co-solvents | Addition of a water-miscible organic solvent to the aqueous medium to increase the solubility of the hydrophobic drug. | Not specified | nih.gov |

| Complexation with Cyclodextrins | Formation of an inclusion complex where the hydrophobic drug is encapsulated within the hydrophobic cavity of a cyclodextrin (B1172386) molecule. | Not specified | asiapharmaceutics.info |

Micellar Nanocarriers and Self-Assembly

Amphiphilic block copolymers, which consist of both hydrophilic and hydrophobic segments, can spontaneously self-assemble in aqueous solutions to form micellar nanocarriers. These structures have a hydrophobic core that can encapsulate poorly water-soluble drugs and a hydrophilic shell that provides stability in aqueous environments and prevents aggregation. Amino-PEG8-alcohol can be utilized as a hydrophilic building block in the synthesis of such amphiphilic copolymers. researchgate.net

For example, an amphiphilic copolymer can be synthesized by conjugating Amino-PEG8-alcohol (the hydrophilic block) to a hydrophobic polymer. In an aqueous environment, these copolymers will self-assemble into micelles where the hydrophobic segments form the core, and the PEG chains of the Amino-PEG8-alcohol form the hydrophilic corona. researchgate.net The amino and hydroxyl termini of the Amino-PEG8-alcohol can also be used for further functionalization of the micelle surface, for instance, with targeting ligands to direct the nanocarrier to specific cells or tissues.

A study on micellar nanocarriers formed from surfactants with an amino-ended tetraethylene glycol (TEG) spacer, a close structural analog of the PEG8 chain in Amino-PEG8-alcohol, demonstrated the principles of self-assembly and the influence of the environment on the nanocarriers. These micelles were able to encapsulate a hydrophobic drug, and their size was influenced by the pH of the medium due to the protonation state of the terminal amino group.

Table 2: Properties of Self-Assembled Micellar Nanocarriers

| Property | Description | Significance in Drug Delivery |

| Critical Micelle Concentration (CMC) | The minimum concentration of the amphiphilic copolymer at which micelle formation begins. | A low CMC indicates high stability of the micelles upon dilution in the bloodstream. |

| Drug Loading Capacity | The amount of drug that can be encapsulated within the micellar core. | A high drug loading capacity reduces the amount of carrier material that needs to be administered. |

| Encapsulation Efficiency | The percentage of the initial drug that is successfully encapsulated within the micelles. | High encapsulation efficiency minimizes drug loss during formulation. |

| Particle Size and Distribution | The average diameter and uniformity of the micellar nanocarriers. | Particle size influences the in vivo biodistribution and cellular uptake of the nanocarriers. |

Controlled Release Systems

Controlled release systems are designed to deliver a drug at a predetermined rate and for a specific duration, which can improve therapeutic efficacy and reduce side effects. Hydrogels, which are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water, are commonly used as matrices for controlled drug release. cd-bioparticles.netrsc.org Amino-PEG8-alcohol can be incorporated into hydrogel networks to modulate their properties and control the release of encapsulated drugs. rsc.org

The bifunctional nature of Amino-PEG8-alcohol allows it to act as a crosslinker or as a pendant chain within the hydrogel structure. The terminal amino and hydroxyl groups can be chemically modified to participate in various crosslinking reactions. researchgate.net The length and flexibility of the PEG8 spacer can influence the mesh size of the hydrogel network, which in turn affects the diffusion rate of the entrapped drug.

A study investigating the release of the anticancer drug doxorubicin (B1662922) from a peptide-based hydrogel incorporating a PEG8 component demonstrated the potential for controlled release. rsc.org The release profile of the drug from the hydrogel was found to be dependent on the composition of the hydrogel matrix. rsc.org In one formulation containing a PEG8-functionalized peptide, a sustained release of doxorubicin was observed over 72 hours, with approximately 28% of the drug being released in that timeframe. rsc.org This demonstrates the ability of PEG8-containing hydrogels to provide prolonged drug delivery. The release mechanism from such hydrogels is often diffusion-controlled, where the drug molecules move through the pores of the hydrogel network. asiapharmaceutics.info

Table 3: Doxorubicin Release from PEG8-Containing Peptide Hydrogels

| Hydrogel Composition | Cumulative Drug Release at 72h (%) | Reference |

| Fmoc-FF/(FY)3 (2/1) | 16 | rsc.org |

| Fmoc-FF/(FY)3 (1/1) | 21 | rsc.org |

| Fmoc-FF/PEG8-(FY)3 (2/1) | 19 | rsc.org |

| Fmoc-FF/PEG8-(FY)3 (1/1) | 28 | rsc.org |

Application in Biomaterials Science

The unique chemical structure of Amino-PEG8-alcohol also lends itself to various applications in the field of biomaterials science. Its biocompatibility, hydrophilicity, and reactive functional groups make it an excellent candidate for modifying the surface of materials to improve their performance in biological environments and for the fabrication of advanced biomaterials like hydrogels. nih.gov

Hydrogel Preparation

Hydrogels are a class of biomaterials that have gained significant attention for applications such as tissue engineering, wound healing, and drug delivery due to their high water content and structural similarity to the extracellular matrix. Amino-PEG8-alcohol can be used as a key component in the preparation of hydrogels. researchgate.net

The terminal amino and hydroxyl groups of Amino-PEG8-alcohol can be functionalized to introduce cross-linkable moieties, such as acrylates or methacrylates. These functionalized PEG derivatives can then be polymerized, often through photopolymerization, to form a cross-linked hydrogel network. The length of the PEG8 spacer plays a crucial role in determining the physical properties of the resulting hydrogel, such as its swelling ratio, mechanical strength, and mesh size. By adjusting the concentration of the PEG precursor and the crosslinking density, the properties of the hydrogel can be tailored for specific applications. For instance, a study on peptide-based hydrogels containing a PEG8 component showed that the presence of the PEG chain influenced the gelation kinetics and the rigidity of the final hydrogel. rsc.org

Surface Coatings

The surface properties of a biomaterial are critical in determining its interaction with biological systems. Unmodified material surfaces can often lead to undesirable responses such as protein adsorption, which can trigger an immune response or lead to the failure of a medical implant. Amino-PEG8-alcohol can be used to create hydrophilic and biocompatible surface coatings that can minimize these non-specific interactions. nih.gov

The process of modifying a surface with PEG chains is known as PEGylation. The terminal amino or hydroxyl group of Amino-PEG8-alcohol can be used to covalently attach the molecule to a material surface that has been pre-functionalized with complementary reactive groups. For example, a surface with carboxylic acid groups can be reacted with the amino group of Amino-PEG8-alcohol to form a stable amide bond. researchgate.net This creates a dense layer of PEG chains on the surface, which can effectively repel proteins and cells. This protein-repellent property is attributed to the formation of a hydration layer around the PEG chains, which creates a steric barrier that prevents the close approach of proteins. Studies have shown that modifying surfaces with PEG can significantly reduce protein adsorption. For example, coating a polyetheretherketone (PEEK) surface with PEG resulted in a significant decrease in the water contact angle, from 93.64° for the uncoated surface to 64.79° for the PEG-coated surface, indicating a more hydrophilic surface that is less prone to protein fouling.

Amino-PEG8-alcohol in Chemical Biology and Proteomics Research

Amino-PEG8-alcohol is a heterobifunctional molecule featuring a primary amine group (-NH2) at one end and a hydroxyl group (-OH) at the other, separated by an eight-unit polyethylene glycol (PEG) spacer. axispharm.comscbt.com This structure makes it a valuable tool in chemical biology and proteomics. The hydrophilic PEG chain enhances the solubility of conjugated molecules in aqueous environments. cd-bioparticles.net The terminal reactive groups allow for the covalent linkage of different molecules, a process known as bioconjugation. axispharm.comaxispharm.com Chemical proteomics, which investigates the interactions between small molecules and proteins on a proteome-wide scale, often utilizes such linkers to create chemical probes for studying protein function and identifying drug targets. nih.gov

The primary amine group is particularly useful as it readily reacts with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, and carbonyl compounds like aldehydes and ketones. broadpharm.combroadpharm.com The hydroxyl group can be further modified or used as an attachment point for other functional groups. broadpharm.com This dual reactivity allows Amino-PEG8-alcohol to serve as a versatile crosslinker in developing complex bioconjugates and advanced drug delivery systems. axispharm.comaxispharm.com

In proteomics and chemical biology, fluorescent labeling is a cornerstone technique for visualizing and tracking biomolecules. The amine group on Amino-PEG8-alcohol provides a convenient handle for attaching fluorescent dyes to proteins, peptides, or other targets. cd-bioparticles.netaxispharm.com The most common strategy involves reacting the amine group of the PEG linker with a fluorescent dye that has been activated with an N-hydroxysuccinimide (NHS) ester. This reaction forms a stable amide bond.

The process typically involves two main steps:

Activation of the Dye : A fluorescent molecule with a carboxylic acid group is reacted with a carbodiimide (B86325) (like EDC) and NHS to create a more reactive NHS ester.

Conjugation : The amine group of Amino-PEG8-alcohol attacks the NHS-activated dye, displacing the NHS group and forming the final, fluorescently tagged PEG linker. Alternatively, a protein of interest can first be modified with Amino-PEG8-alcohol, and the terminal hydroxyl group can then be activated for reaction with a dye, or the amine on the PEG linker can be directly coupled to a carboxyl group on the protein.

The integrated PEG8 spacer offers significant advantages beyond simply linking the dye to a molecule. It increases the water solubility of often hydrophobic fluorescent dyes and can reduce aggregation of the labeled biomolecule. The flexible PEG chain also acts as a spacer arm, minimizing steric hindrance and potential quenching effects that can occur when a dye is positioned too close to the surface of a protein.

| Component | Reactive Group | Role in Fluorescent Labeling | Example Partner Group |

|---|---|---|---|

| Amino-PEG8-alcohol | Primary Amine (-NH2) | Nucleophile for covalent bond formation with an activated dye. | N-hydroxysuccinimide (NHS) ester |

| Fluorescent Dye | NHS Ester | Electrophilic group that reacts with the amine to form a stable amide bond. | Primary Amine (-NH2) |

| PEG8 Spacer | Polyethylene Glycol Chain | Increases solubility, reduces aggregation, and minimizes steric hindrance. | N/A |

Biotinylation is the process of attaching biotin (B1667282) to a molecule of interest. This technique is widely used in proteomics for affinity purification and detection due to the extremely strong and specific interaction between biotin and streptavidin. Amino-PEG8-alcohol can be used as a linker in biotinylation strategies. Its terminal amine group can be covalently linked to a biotin molecule that has been activated, for instance, as an NHS ester. cd-bioparticles.netbroadpharm.com

The resulting Biotin-PEG8-amine conjugate can then be used to label proteins or other biomolecules. The PEG8 spacer is particularly beneficial in this context. It is a hydrophilic spacer arm that increases the solubility of the biotinylated molecule. creative-biolabs.com Furthermore, the length and flexibility of the PEG chain extend the biotin moiety away from the surface of the conjugated molecule, improving its accessibility to the binding pocket of streptavidin and reducing steric hindrance. This enhanced accessibility leads to more efficient capture and detection in applications like pull-down assays, Western blotting, and ELISA. While a related compound, Biotin-PEG8-alcohol, is available for similar purposes, the principle of using a PEG8 spacer to improve solubility and accessibility remains the same. creative-biolabs.commedkoo.com

Computational and Modeling Studies of Amino-PEG8-alcohol

While direct computational studies specifically on the isolated Amino-PEG8-alcohol molecule are not extensively published, a vast body of research exists on the modeling of PEGylated systems. These studies provide critical insights into how the PEG8 chain in Amino-PEG8-alcohol behaves when conjugated to other molecules, such as proteins or nanoparticles.

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. researchgate.net For PEGylated systems, MD simulations provide atomic-level details about how PEG chains interact with their environment and influence the properties of the molecule they are attached to. researchgate.netnih.gov These simulations are crucial for complementing experimental findings and predicting the behavior of new PEGylated drugs or research tools. researchgate.net

Researchers use force fields, such as OPLS-AA (Optimized Potentials for Liquid Simulations, All-Atom), and explicit water models, like SPC/E (Extended Simple Point Charge), to accurately simulate the behavior of PEG chains in aqueous and other solvent environments. nih.gov By running these simulations, scientists can analyze various structural and dynamic properties, including the radius of gyration (a measure of compactness), solvent accessible surface area (SASA), and the formation of hydrogen bonds. researchgate.net

Key findings from MD simulations of PEGylated systems include:

Influence on Drug Delivery : Simulations help determine the optimal size, structure, and density of PEG on drug carriers to improve their efficacy. nih.gov

Protein Interactions : MD studies reveal that PEG chains tend to accumulate around non-polar amino acid residues on a protein's surface while avoiding polar ones. researchgate.net

Predicting Behavior : Simulations can predict how PEGylation will affect a protein's binding affinity to its target or receptor. researchgate.net

These computational approaches allow for the rational design of PEGylated molecules, including those using Amino-PEG8-alcohol as a linker, by providing a detailed understanding of their structure-function relationships before synthesis and experimental testing. nih.gov

The conformation and dynamics of the PEG chain are critical factors that determine its function in a bioconjugate. MD simulations have been instrumental in characterizing the various shapes a PEG chain can adopt when tethered to a surface or a protein. nih.govacs.org The specific conformation depends on several factors, including the length of the PEG chain, the density at which the chains are grafted onto a surface, and the surrounding solvent conditions. nih.gov

Two primary conformational models are often discussed for PEG chains on protein surfaces:

"Dumbbell" or "Mushroom" Conformation : In this model, which is predominant for lower molecular weight PEGs (like PEG8) and at low grafting densities, the PEG chain extends away from the protein surface into the solvent, resembling a random coil adjacent to the globular protein. nih.govresearchgate.net

"Shroud" Conformation : At higher grafting densities or with longer PEG chains, the chains may wrap around the protein, forming a protective layer or "shroud." researchgate.net

The dynamics of the PEG chain, meaning its flexibility and movement, are also crucial. Lower molecular weight PEGs, like the chain in Amino-PEG8-alcohol, are highly flexible and dynamic. MD simulations show that these smaller PEGs have a modest effect on the conformational dynamics of a protein itself but can influence its function through crowding effects, where they can sterically block active sites. acs.org In contrast, larger PEGs can have a more significant impact by wrapping around the protein and inducing confinement effects. nih.govacs.org Understanding these conformational and dynamic properties through modeling is essential for designing linkers like Amino-PEG8-alcohol for specific applications where controlling molecular interactions is key.

| Conformation | Description | Influencing Factors | Typical PEG Size |

|---|---|---|---|

| Dumbbell / Mushroom | PEG chain extends away from the surface as a random coil. nih.govresearchgate.net | Low grafting density, good solvent conditions. nih.gov | Low MW (e.g., <10 kDa). researchgate.net |

| Shroud | PEG chain wraps around the conjugated protein. researchgate.net | High grafting density, specific protein-PEG interactions. | Higher MW. |

| Brush | At high grafting density on a surface, chains are forced to extend away from the surface to avoid overlap. nih.gov | High grafting density. nih.gov | Variable. |

Challenges and Future Directions in Amino Peg8 Alcohol Research

Overcoming Challenges in Large-Scale Synthesis and Purification

The transition of Amino-PEG8-alcohol and related PEG linkers from laboratory-scale use to large-scale industrial production is fraught with challenges related to synthesis and purification. A primary issue stems from the nature of conventional polyethylene (B3416737) glycol (PEG) synthesis, which typically results in a polydisperse mixture of polymer chains of varying lengths. acs.org This heterogeneity complicates the production of a discrete, uniform compound like Amino-PEG8-alcohol, making consistent product composition across batches difficult to achieve and challenging to characterize. acs.org

The synthesis of uniform, or monodisperse, PEGs often relies on iterative, stepwise organic synthesis methods. acs.orgacs.org These controlled procedures, while effective at producing a single molecular weight species, have significant drawbacks. They are often time-consuming, require multiple protection and deprotection steps, and necessitate chromatographic purification after each iteration, which increases both cost and time. acs.orgacs.org Furthermore, traditional methods for functionalizing PEG, such as converting terminal hydroxyl groups to amines, can involve harsh reaction conditions or lead to incomplete conversions. labinsights.nl The cost of amino-terminated PEG starting materials can also be prohibitively expensive for large-scale manufacturing compared to their simple hydroxyl-terminated counterparts. acs.org

Overcoming these hurdles is a key focus of current research, with efforts directed toward developing more efficient and scalable synthetic routes. Strategies include the refinement of iterative coupling methods and the exploration of novel catalysts and reaction conditions to improve yields and reduce the number of purification steps required.

Table 1: Comparison of PEG Synthesis Methodologies

| Feature | Conventional Polydisperse PEG Synthesis | Uniform (Monodisperse) PEG Synthesis |

|---|---|---|

| Process | Direct polymerization of ethylene (B1197577) oxide | Stepwise, iterative addition of monomer units acs.org |

| Product | Mixture of polymers with a distribution of molecular weights | A single, discrete compound with a defined molecular weight acs.org |

| Purification | Difficult to separate individual chain lengths | Requires extensive chromatographic purification at multiple steps acs.org |

| Consistency | Batch-to-batch variability in composition acs.org | High consistency and purity |

| Cost & Time | Relatively low for bulk polymer | High due to multi-step process and purification acs.orgacs.org |

Addressing Immunogenicity and PEG Anti-Drug Antibodies

While PEGylation, the process of attaching PEG chains to molecules, is widely used to improve the pharmacokinetic properties of therapeutics, PEG is not biologically inert. acs.orgnih.gov There is growing evidence that PEG can elicit an immune response, leading to the formation of anti-PEG antibodies. nih.gov These antibodies can be pre-existing in individuals never treated with PEGylated drugs, likely due to exposure to PEGs in common consumer products, or they can be induced by treatment with a PEGylated therapeutic. acs.orgresearchgate.netnih.gov

The presence of anti-PEG antibodies poses a significant challenge, as it can lead to the accelerated blood clearance (ABC) of PEGylated compounds, reducing their therapeutic efficacy. acs.orgfrontiersin.org This immune recognition can also trigger hypersensitivity reactions. nih.govresearchgate.net The immunogenicity of a PEGylated molecule is influenced by several factors, including the size and architecture (linear vs. branched) of the PEG chain and the nature of the molecule to which it is conjugated. acs.orgfrontiersin.org The hydrophobicity of moieties attached to the PEG chain can also play a role in its potential to become immunogenic. acs.org

Strategies to mitigate PEG immunogenicity are a critical area of research. One approach involves optimizing the PEGylation process itself to create a dense "brush-like" shield of PEG chains around the therapeutic molecule, which can better mask it from the immune system. nih.govyoutube.com Other strategies under investigation include:

PEG-Pairing: Utilizing a combination of low and high molecular weight PEGs on a nanoparticle surface to alter the PEG conformation and minimize protein binding. nih.gov

Pre-treatment: Administering a component that can bind to and clear existing anti-PEG antibodies from the blood before the therapeutic dose is given. tandfonline.com

Prescreening: Identifying patients with high levels of pre-existing anti-PEG antibodies before initiating treatment with a PEGylated drug. nih.gov

Table 2: Factors and Mitigation Strategies for PEG Immunogenicity

| Factors Influencing Immunogenicity | Mitigation Strategies |

|---|---|

| Pre-existing anti-PEG antibodies acs.orgnih.gov | Patient prescreening for antibody levels nih.gov |

| Induction of antibodies upon treatment nih.gov | Pre-treatment to clear circulating antibodies tandfonline.com |

| PEG chain length and molecular weight frontiersin.org | Optimizing PEG size and density nih.gov |

| PEG architecture (linear vs. branched) frontiersin.org | Using high-density brush-shaped PEG conjugates nih.gov |

| Properties of the conjugated molecule acs.org | Masking of antigenic epitopes youtube.com |

Developing Novel Derivatization Strategies

The versatility of Amino-PEG8-alcohol lies in its heterobifunctional nature, possessing a primary amine at one terminus and a hydroxyl group at the other. axispharm.comcd-bioparticles.net Developing novel strategies to derivatize these functional groups is key to creating more sophisticated and functional biomaterials and therapeutics.

The terminal amino group is a nucleophile that readily reacts with various electrophilic moieties, including carboxylic acids and their activated forms like N-hydroxysuccinimide (NHS) esters, as well as aldehydes and ketones. cd-bioparticles.netbroadpharm.com The terminal hydroxyl group, while less reactive, offers a site for further chemical modification, allowing for its conversion into other functional groups. axispharm.combroadpharm.com

Research in this area focuses on expanding the chemical toolbox to functionalize these termini in highly specific and efficient ways. This includes:

Multi-group Derivatization: Developing reagents and methods that can react with multiple types of functional groups simultaneously, potentially including the ether oxygens within the PEG backbone under certain conditions. rsc.orgresearchgate.net

Microwave-Assisted Functionalization: Using microwave energy to significantly reduce reaction times and avoid the use of harsh solvents for attaching new functional groups, such as methacrylates, to the PEG termini. researchgate.net

Advanced Crosslinking Chemistries: Introducing a variety of reactive end groups, such as vinyl sulfone, acrylate, or maleimide (B117702), onto the PEG backbone. nih.gov The choice of functional group significantly impacts the resulting properties and reactivity, allowing for the creation of hydrogels and other materials through different crosslinking mechanisms like photopolymerization or Michael-type addition. nih.gov

These derivatization strategies allow for the precise construction of complex architectures, such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), where specific linker chemistry is crucial for success. precisepeg.com

Table 3: Derivatization Potential of Amino-PEG8-alcohol Termini

| Terminal Group | Reactive Partners | Potential New Functional Groups |

|---|---|---|

| Amino (-NH2) | Carboxylic Acids, NHS Esters, Aldehydes, Ketones cd-bioparticles.netbroadpharm.com | Amides, Imines |

| Hydroxyl (-OH) | Acid Chlorides, Isocyanates | Esters, Carbamates, Tosylates, Acrylates, Maleimides labinsights.nlnih.gov |

Expanding Applications in Targeted Therapies and Diagnostics

The unique structure of Amino-PEG8-alcohol makes it an ideal linker for building bridges between different molecular components, a critical requirement in modern targeted therapies and advanced diagnostics. axispharm.comaxispharm.com Its defined length provides precise spatial control, while its hydrophilicity improves the solubility and biocompatibility of the final conjugate. axispharm.com

In targeted therapies, Amino-PEG8-alcohol and similar linkers are integral to the design of:

Antibody-Drug Conjugates (ADCs): These therapies use a linker to attach a potent cytotoxic drug to a monoclonal antibody that specifically targets cancer cells. The PEG spacer can enhance the stability and solubility of the ADC.

PROTACs: These molecules consist of two active domains—one that binds to a target protein for degradation and another that recruits an E3 ubiquitin ligase—connected by a linker. Optimizing the linker length and composition, for which PEG derivatives are well-suited, is critical for the PROTAC's efficacy. precisepeg.com

Nanoparticle Drug Delivery: PEGylation of nanoparticles, using linkers like Amino-PEG8-alcohol to attach targeting ligands, helps improve tumor specificity and protects therapeutic payloads like peptides from degradation. mdpi.com

In the realm of diagnostics, the applications are equally promising:

Biosensors: The ability to functionalize both ends of the linker allows for the immobilization of capture probes (e.g., antibodies, nucleic acids) onto a sensor surface while presenting a binding site for a detection molecule. axispharm.com

Diagnostic Assays: The linker can be used to conjugate biomolecules to reporter molecules like fluorescent dyes, improving signal and stability in various assay formats.

The discrete nature of Amino-PEG8-alcohol is a significant advantage over polydisperse PEGs in these precise applications, ensuring uniformity and reproducibility in the final product.

Table 4: Applications of Amino-PEG8-alcohol in Advanced Therapeutics and Diagnostics

| Field | Application | Role of Amino-PEG8-alcohol |

|---|---|---|

| Targeted Therapy | Antibody-Drug Conjugates (ADCs) | Serves as a stable, hydrophilic linker between the antibody and the cytotoxic payload. precisepeg.com |

| PROTACs | Connects the target-binding and E3 ligase-binding moieties with optimized spacing. precisepeg.com | |

| Nanocarrier Systems | Modifies nanoparticle surfaces to attach targeting ligands and improve biocompatibility. mdpi.com | |

| Diagnostics | Biosensors | Covalently attaches capture probes to sensor surfaces. axispharm.com |

| Immunoassays | Acts as a spacer in bioconjugates to improve accessibility and reduce steric hindrance. |

Integration with Artificial Intelligence and Machine Learning for Design and Optimization

Key areas where AI and ML can be integrated into Amino-PEG8-alcohol research include:

Predicting Reaction Outcomes: ML models can be trained to predict the reactivity of specific sites on a protein with PEGylation reagents. nih.gov This allows for a data-driven approach to optimize reaction conditions to achieve a desired degree of modification, improving the yield and specificity of conjugation. nih.gov